molecular formula C4H4BrN3O B1380432 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 1262197-89-6

3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B1380432
CAS No.: 1262197-89-6
M. Wt: 190 g/mol
InChI Key: DLOWXROOEKFUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a methyl group, and an aldehyde group attached to the triazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link

Biochemical Analysis

Biochemical Properties

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a ligand for transition metals, forming coordination complexes that can influence enzymatic activity . This compound can also participate in acyl transfer reactions, making it a useful catalyst in the synthesis of esters . The interactions between this compound and biomolecules are primarily mediated through its triazole ring, which can form hydrogen bonds and coordinate with metal ions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can alter gene expression and cellular metabolism . Additionally, this compound can impact cell proliferation and apoptosis, making it a potential candidate for cancer research. Its ability to interact with DNA and RNA further underscores its significance in regulating cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions . For instance, its interaction with metalloproteins can lead to enzyme inhibition, affecting metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The bromine atom in its structure enhances its reactivity, facilitating these molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in metabolic flux and gene expression. These temporal effects highlight the importance of controlled experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can modulate enzymatic activity and cellular processes without causing significant toxicity . Higher doses have been linked to adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response. These findings are crucial for determining safe and effective dosage levels in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, influencing metabolic flux. The compound’s ability to accept and transfer acyl groups also plays a role in its metabolic activity. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the bromination of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dichloromethane), mild heating.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran).

Major Products:

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Oxidation: 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid.

    Reduction: 3-bromo-1-methyl-1H-1,2,4-triazole-5-methanol.

Scientific Research Applications

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: In the development of potential therapeutic agents, particularly in the field of antimicrobial and anticancer research.

    Industry: As a precursor for the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

  • 3-bromo-1H-1,2,4-triazole
  • 5-bromo-1H-1,2,4-triazole
  • 3-chloro-1-methyl-1H-1,2,4-triazole
  • 1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Comparison: 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the triazole ring. This combination imparts distinct reactivity and binding properties compared to other similar compounds. For example, 3-bromo-1H-1,2,4-triazole lacks the aldehyde group, which limits its reactivity in certain synthetic applications. Similarly, 1-methyl-1H-1,2,4-triazole-5-carbaldehyde lacks the bromine atom, affecting its binding affinity in biological systems.

Properties

IUPAC Name

5-bromo-2-methyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c1-8-3(2-9)6-4(5)7-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOWXROOEKFUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3,5-dibromo-1-methyl-1H-1,2,4-triazole (500 mg, 2.08 mmol, Eq: 1.00) in tetrahydrofuran (5 ml) was added dropwise at −45° C. under argon atmosphere n-butyllithium 1.6 M in hexane (1.56 ml, 2.49 mmol, Eq: 1.2). The resulting mixture was stirred for 30 minutes at −45° C. and was then cooled to −70° C. Then dimethyl formamide (197 mg, 209 μl, 2.7 mmol, Eq: 1.3) was added dropwise. After 15 minutes the cooling bath was removed and the mixture was allowed to reach 25° C. The mixture was stirred for additional 2 hours at 25° C. The mixture was poured on water and extracted twice with ethyl acetate, the organic layers were combined, washed with water and brine, dried over magnesium sulfate, filtrated and evaporated, affording 5-bromo-2-methyl-2H-[1,2,4]triazole-3-carbaldehyde (218 mg/55.3%) as an orange semi solid. MS: m/e=189 (M+H+)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
209 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Reactant of Route 3
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Reactant of Route 4
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Reactant of Route 5
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.